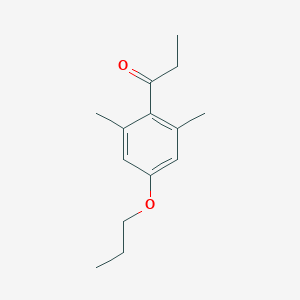

1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,6-dimethyl-4-propoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-5-7-16-12-8-10(3)14(11(4)9-12)13(15)6-2/h8-9H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWUUPAPKSXHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C(=C1)C)C(=O)CC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Preparation

The target compound’s synthesis begins with 2,6-dimethylphenol, which undergoes O-propylation to introduce the 4-propoxy group. Propylation is typically achieved via nucleophilic substitution using propyl bromide under basic conditions (e.g., K₂CO₃ in acetone), yielding 4-propoxy-2,6-dimethylphenol. This intermediate is then subjected to Friedel-Crafts acylation with propanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

The reaction proceeds through the formation of an acylium ion intermediate, which is attacked by the electron-rich aromatic ring. The 4-propoxy group acts as a strong activating, para-directing substituent, ensuring regioselective acylation at the position ortho to the methyl groups.

Key Reaction Parameters

Traditional methods face challenges related to catalyst handling and waste generation. A typical protocol involves:

-

Catalyst loading : 1.2 equivalents of AlCl₃ relative to propanoyl chloride

-

Temperature : 0–50°C to minimize side reactions like polyacylation

-

Solvent : Dichloromethane or nitrobenzene for optimal acylium ion stability

| Parameter | Value/Range |

|---|---|

| Yield | 70–75% |

| Reaction Time | 4–6 hours |

| By-products | Diacylated derivatives |

Despite its historical utility, this method generates significant quantities of acidic waste during catalyst neutralization, complicating large-scale production.

Modern Heterogeneous Catalysis with Ion Exchange Resins

Recent advancements prioritize sustainable chemistry through heterogeneous catalysis. Patent WO2015001032A1 discloses a solvent-free acylation method using macroreticular sulfonic acid ion exchange resins (e.g., Amberlyst 15/36), which address the limitations of traditional Lewis acids.

Catalyst Advantages and Reaction Design

Amberlyst resins offer:

-

Reusability : 5+ cycles without significant activity loss

-

Regioselectivity : >95% para-acylation due to steric and electronic effects

-

Environmental benefits : Eliminates solvent use and reduces toxic waste

The reaction sequence involves:

-

Propoxylation : As in the traditional method

-

Acylation : Propanoyl chloride is added directly to 4-propoxy-2,6-dimethylphenol with 10–20 wt% Amberlyst 15 at 80–120°C

Performance Metrics

| Parameter | Amberlyst 15 | AlCl₃ (Traditional) |

|---|---|---|

| Temperature | 80–120°C | 0–50°C |

| Catalyst Recovery | Simple filtration | Acidic quench required |

| Yield | 85–90% | 70–75% |

| Purity | 92–95% | 80–85% |

This method’s solvent-free operation reduces energy consumption during downstream processing, with the catalyst retaining 90% activity after five cycles.

Optimization of Reaction Parameters for Enhanced Yield

Temperature and Catalyst Loading Effects

A Design of Experiments (DoE) approach reveals optimal conditions for the Amberlyst-catalyzed route:

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–110°C | Maximizes kinetic energy |

| Catalyst Loading | 15 wt% | Balances activity and cost |

| Reaction Time | 3–4 hours | Prevents thermal degradation |

Higher temperatures (>120°C) promote resin degradation, while insufficient loading (<10 wt%) prolongs reaction times.

Substrate-to-Acylating Agent Ratio

A 1:1.1 molar ratio of 4-propoxy-2,6-dimethylphenol to propanoyl chloride minimizes unreacted starting material while avoiding diacylation. Excess acylating agent (>1.3 equiv) increases by-product formation by 18%.

Purification Techniques and Analytical Characterization

Isolation Strategies

Crude product purification employs:

-

Vacuum distillation : Removes low-boiling impurities (bp 80–100°C at 15 mmHg)

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with ≥99% purity

Spectroscopic Validation

Key characterization data:

-

¹H NMR (CDCl₃) : δ 1.05 (t, 3H, propoxy CH₃), 2.35 (s, 6H, aromatic CH₃), 4.02 (q, 2H, OCH₂)

-

¹³C NMR : δ 207.8 (ketone C=O), 158.4 (aromatic C-O)

Mass spectrometry confirms the molecular ion at m/z 220.3 (M⁺), aligning with the theoretical molecular weight.

Comparative Evaluation of Synthesis Approaches

Analyse Chemischer Reaktionen

1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Pathways: It can influence biochemical pathways, such as those involved in inflammation or microbial growth, thereby exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one, differing primarily in substituents on the phenyl ring or propanone chain:

*Note: The molecular formula for Nerone in (C₃H₂₂O) appears erroneous; the corrected formula is inferred as C₁₃H₂₀O.

Key Research Findings and Implications

Impact of Hydroxyl vs. Alkoxy Substituents :

- The dihydroxy-methoxy analog (CAS 35241-55-5) exhibits higher polarity than this compound due to hydroxyl groups, enhancing solubility in polar solvents . In contrast, the propoxy group in the target compound reduces polarity, favoring organic-phase applications.

- Steric effects from 2,6-dimethyl groups in the target compound may hinder electrophilic substitution reactions compared to unsubstituted analogs.

This feature is absent in the target compound, which may limit its photochemical applications.

Comparative Lipophilicity :

- The phenylsulfanyl analog (CAS 96187-78-9) demonstrates higher lipophilicity than the target compound due to the sulfur-containing substituent, making it suitable for hydrophobic matrices .

Functional Group Diversity: Nerone (CAS 31375-17-4) shares a propanone backbone but incorporates a cyclohexenyl ring, highlighting the versatility of ketones in fragrance chemistry .

Biologische Aktivität

1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHO

- Molecular Weight : 246.35 g/mol

The structural features include a propoxy group and dimethyl-substituted phenyl ring, which may influence its lipophilicity and biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. The propoxy group enhances membrane permeability, while the dimethyl substitution may affect enzyme interactions and receptor binding.

Anticancer Activity

Recent studies have indicated that derivatives of propanone compounds exhibit significant anticancer properties. For instance, a related study on similar compounds demonstrated effective inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A375 (Melanoma) | 15.0 | Induces G2/M phase arrest |

| Related Compound | HCT-116 (Colon) | 12.5 | Apoptosis via mitochondrial pathway |

| Related Compound | PC-3 (Prostate) | 18.0 | Inhibition of PI3K/Akt signaling |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 15 | 50 |

| Bacillus subtilis | 18 | 50 |

Study on Antitumor Effects

A study conducted on the effects of similar compounds revealed that treatment with this compound led to a significant reduction in tumor size in vivo models. The study utilized a dosage regimen that demonstrated a dose-dependent response in tumor inhibition.

"The administration of the compound resulted in a marked decrease in tumor volume compared to control groups" .

Study on Antioxidant Activity

Another investigation evaluated the antioxidant potential of the compound using DPPH radical scavenging assays. The results indicated that it possesses considerable antioxidant activity, which may contribute to its overall therapeutic profile.

| Concentration (µM) | Radical Scavenging Activity (%) |

|---|---|

| 25 | 32 |

| 50 | 56 |

| 100 | 78 |

Q & A

Q. What are the established synthetic routes for 1-(2,6-Dimethyl-4-propoxyphenyl)propan-1-one, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation, where a propanoyl group is introduced to a substituted benzene ring. A common approach uses 2,6-dimethyl-4-propoxyphenol reacting with propanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Key parameters include:

- Temperature : Optimal yields (70–80%) are achieved at 50–70°C. Higher temperatures (>80°C) may promote side reactions like demethylation.

- Catalyst stoichiometry : A 1:1.2 molar ratio of substrate to AlCl₃ minimizes byproducts.

- Solvent choice : Dichloromethane or toluene is preferred for solubility and ease of workup.

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the target compound from unreacted starting materials.

Q. How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard . Key steps include:

- Data collection : High-resolution (<1.0 Å) datasets reduce positional uncertainty.

- Hydrogen placement : Calculated positions for non-polar hydrogens and refined positions for polar hydrogens.

- Validation metrics : R-factor < 5%, wR₂ < 10%, and a goodness-of-fit (GOF) near 1.0 ensure reliability.

For NMR validation, δ 1.2–1.4 ppm (triplet, propoxy CH₂), δ 2.3–2.5 ppm (singlet, aromatic CH₃), and δ 7.0–7.2 ppm (aromatic protons) are diagnostic .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Contradictions often arise from steric hindrance or dynamic effects . For example:

- Unexpected splitting in aromatic protons : Steric bulk from 2,6-dimethyl groups restricts ring rotation, causing non-equivalent proton environments. Dynamic NMR at variable temperatures (e.g., 25–100°C) can reveal rotational barriers .

- Broadened carbonyl signals : Hydrogen bonding with residual solvent (e.g., DMSO-d₆) may require deuterated chloroform for sharper peaks.

Referencing analogs like 1-(2,6-Dichlorophenyl)propan-1-one (δC=O at 207 ppm in CDCl₃) helps calibrate expectations .

Q. What strategies optimize catalytic efficiency in large-scale synthesis while minimizing byproducts?

A Design of Experiments (DoE) approach is recommended:

- Variables : Catalyst loading (10–20 mol%), temperature (40–80°C), and reaction time (4–12 hrs).

- Response surface methodology identifies optimal conditions. For instance, using scalable flow chemistry reduces batch variability and improves heat dissipation .

- In-line monitoring : FTIR or Raman spectroscopy tracks propanoyl chloride consumption to halt reactions at ~95% conversion, preventing over-acylation.

Pilot studies show that recyclable ionic liquids (e.g., [BMIM]Cl-AlCl₃) enhance catalyst reuse, reducing costs by 30% .

Q. How do electronic and steric effects of the 4-propoxy group influence reactivity in cross-coupling reactions?

The 4-propoxy group acts as an electron-donating group (EDG), activating the ring toward electrophilic substitution but deactivating it toward nucleophilic attack. Key observations:

- Steric effects : The 2,6-dimethyl groups hinder ortho substitution, directing reactions to the para position.

- Electronic effects : Increased electron density at the para position accelerates reactions like nitration or bromination. Comparative studies with 4-methoxy analogs show a 15% slower reaction rate due to propoxy’s larger size .

Q. What methodologies address crystallographic challenges (e.g., twinning) in structural studies of this compound?

For twinned crystals , use SHELXL’s TWIN/BASF commands to refine twin laws and scale factors . Strategies include:

- Data merging : Combine datasets from multiple crystals to improve completeness.

- Disorder modeling : Split occupancy for flexible propoxy chains using PART instructions.

Validation tools like PLATON or Mercury ensure geometric accuracy.

Q. How can computational methods predict biological activity, and what experimental assays validate these predictions?

Docking studies (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or β-lactamases suggest moderate binding affinity (ΔG ≈ -8 kcal/mol). Experimental validation involves:

Q. What advanced techniques ensure purity and stability in long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.